molecular formula C17H18ClNO4S2 B2401802 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1706156-05-9

1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No.: B2401802
CAS No.: 1706156-05-9
M. Wt: 399.9
InChI Key: XXOORJGVIFJICL-UHFFFAOYSA-N
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Description

1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and pyrrolidine functional groups

Scientific Research Applications

1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonyl chloride derivatives are used as intermediates in the synthesis of other compounds .

Safety and Hazards

As with any chemical compound, handling “1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” would require appropriate safety precautions. Sulfonyl chlorides, for example, can be irritants and should be handled with care .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with sodium sulfonate to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with pyrrolidine in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

  • 1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
  • 1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
  • 1-((3-Nitrobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Comparison: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOORJGVIFJICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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